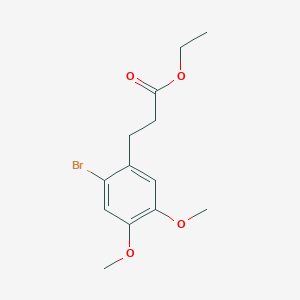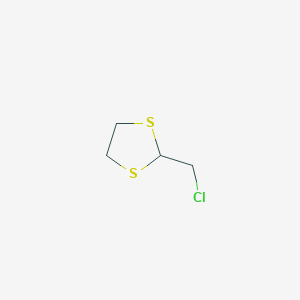
3-Ethyl-8-(ethylaminoethyl)-7-methoxyflavone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-8-(ethylaminoethyl)-7-methoxyflavone hydrochloride is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-(ethylaminoethyl)-7-methoxyflavone hydrochloride typically involves multiple steps, starting from a flavone precursor. The process includes:
Alkylation: Introduction of the ethyl group at the 3-position of the flavone ring.
Amination: Addition of the ethylaminoethyl group at the 8-position.
Methoxylation: Introduction of the methoxy group at the 7-position.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents would be selected to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
3-Ethyl-8-(ethylaminoethyl)-7-methoxyflavone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroflavone.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the flavone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates can be employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydroflavones.
科学研究应用
3-Ethyl-8-(ethylaminoethyl)-7-methoxyflavone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 3-Ethyl-8-(ethylaminoethyl)-7-methoxyflavone hydrochloride involves its interaction with various molecular targets and pathways. It may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
相似化合物的比较
Similar Compounds
3-Ethyl-7-methoxyflavone: Lacks the ethylaminoethyl group, which may affect its biological activity.
8-(Ethylaminoethyl)-7-methoxyflavone: Lacks the ethyl group at the 3-position, potentially altering its chemical properties.
7-Methoxyflavone: A simpler flavone derivative without the additional ethyl and ethylaminoethyl groups.
Uniqueness
3-Ethyl-8-(ethylaminoethyl)-7-methoxyflavone hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
属性
CAS 编号 |
67238-78-2 |
|---|---|
分子式 |
C21H24ClNO3 |
分子量 |
373.9 g/mol |
IUPAC 名称 |
ethyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C21H23NO3.ClH/c1-4-15-19(23)16-11-12-18(24-3)17(13-22-5-2)21(16)25-20(15)14-9-7-6-8-10-14;/h6-12,22H,4-5,13H2,1-3H3;1H |
InChI 键 |
XLEDBNIEQNOPBL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH2+]CC)OC)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


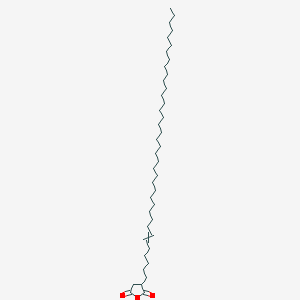
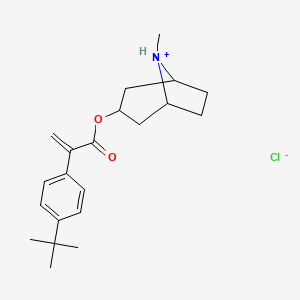

![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
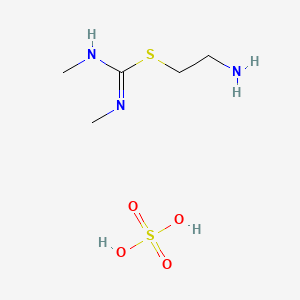
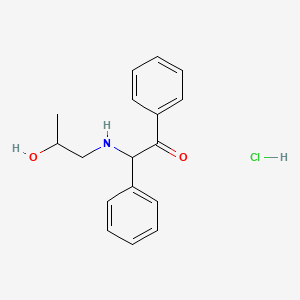
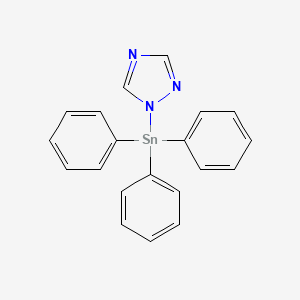
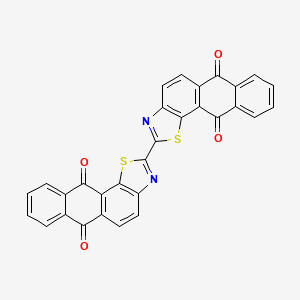



![Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-](/img/structure/B13787250.png)
